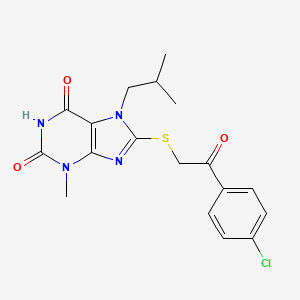

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O3S/c1-10(2)8-23-14-15(22(3)17(26)21-16(14)25)20-18(23)27-9-13(24)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKZGLTYRPWSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential pharmacological applications. Its unique structure suggests various biological activities, which have been the subject of recent research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H19ClN4O3S

- Molecular Weight : 406.89 g/mol

- IUPAC Name : 8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione

The biological activity of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in cellular processes, particularly those related to cancer cell proliferation and inflammation.

- Antioxidant Properties : The presence of sulfur in its structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Interaction with Receptors : The compound may interact with various receptors in the body, potentially modulating signaling pathways associated with disease states.

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor properties. For example:

- Study Findings : In vitro studies have shown that similar purine derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored:

- Case Study : A study demonstrated that purine derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of this compound:

- Research Insights : Similar compounds have shown efficacy against bacterial strains and fungi, indicating a potential role as an antimicrobial agent.

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study involving a series of purine derivatives demonstrated that modifications at specific positions enhanced their cytotoxicity against tumor cells. The compound's structure was optimized to improve binding affinity to target enzymes involved in cancer progression.

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to controls, supporting its potential therapeutic application in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting specific cancer cell lines by interfering with DNA synthesis and repair mechanisms. For instance, research has demonstrated that modifications in the purine structure can enhance cytotoxic effects against leukemia cells.

- Antiviral Properties : The compound's structural similarity to nucleosides suggests potential antiviral applications. In vitro studies have reported that derivatives of purine can inhibit viral replication, particularly in RNA viruses. Further investigations are needed to assess its efficacy against specific viral strains .

- Anti-inflammatory Effects : Some purine derivatives have been linked to anti-inflammatory activities. Preliminary data suggest that this compound may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Case Studies

- Leukemia Treatment : A case study involving the application of similar purine derivatives highlighted their effectiveness in treating acute lymphoblastic leukemia (ALL). Patients treated with modified purines showed improved outcomes compared to traditional therapies .

- Viral Infections : In another study focused on antiviral applications, researchers synthesized various analogs of this compound and tested their efficacy against influenza viruses. Results indicated a marked reduction in viral titers in treated cell cultures .

Comparison with Similar Compounds

Key Compounds Analyzed :

8-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione () Molecular Formula: C₂₁H₂₅ClN₄O₃S Molecular Weight: 449.0 g/mol Key Difference: Replacement of the isobutyl group (C₄H₉) at position 7 with a heptyl chain (C₇H₁₅).

7-[2-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-thioxo-3,7-dihydro-1H-purine-2,6-dione (M4) () Molecular Formula: C₁₉H₁₈ClN₄O₅S Molecular Weight: 440.0 g/mol (based on [M-H]⁻ = 439.0) Key Difference: A 2-hydroxypropyl-4-chlorophenoxy group replaces the thioether-linked 4-chlorophenylketoethyl moiety. Impact: The phenolic oxygen and hydroxyl group introduce hydrogen-bonding capacity, which may improve target binding specificity .

8-((4-Chlorobenzyl)thio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione ()

- Molecular Formula : C₁₇H₁₈ClN₄O₂S

- Key Difference : Substitution of the isobutyl group with isopropyl (C₃H₇) and replacement of the ketoethyl-thioether with a benzyl-thioether .

- Impact : Reduced steric bulk at position 7 may lower steric hindrance during receptor interactions .

Pyrimidine-Based Analogues ()

However, their pyrimidine cores lack the bicyclic rigidity of purines, likely reducing their binding affinity to purine-specific targets like adenosine receptors .

Pharmacological and Physicochemical Implications

- Hydrophobicity : The heptyl analog () has the highest molecular weight and lipophilicity, making it suitable for lipid-rich environments. In contrast, M4 () balances hydrophobicity with polar hydroxyl groups, favoring solubility in aqueous phases.

- Synthetic Efficiency : M4’s high yield (90.5%) suggests optimized reaction conditions compared to the target compound, for which yield data are unavailable .

Q & A

Q. What experimental designs mitigate toxicity risks in early-stage studies?

Q. How does the compound’s reactivity profile inform medicinal chemistry applications?

- Methodological Answer : The chloro-substituted phenyl group enables late-stage functionalization (e.g., Suzuki coupling for bioconjugation). Its thioether linkage is stable under physiological conditions but cleavable via glutathione in redox-sensitive environments .

Q. What strategies optimize its solubility for in vivo studies?

- Methodological Answer : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles. Solubility parameters (Hansen solubility) predict compatibility with excipients like PEG-400 .

Q. How can degradation products be characterized to assess clinical liabilities?

- Methodological Answer : Stress testing (heat, light, oxidation) followed by LC-TOF-MS identifies major degradants. Compare fragmentation patterns with synthetic standards to assign structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.